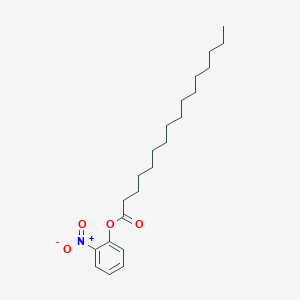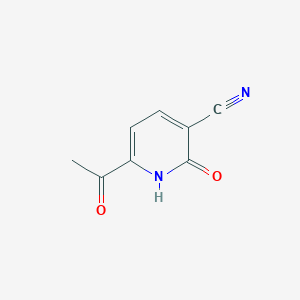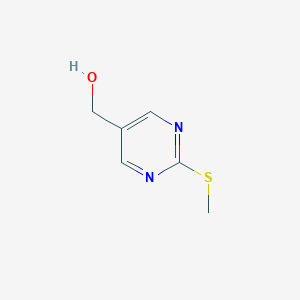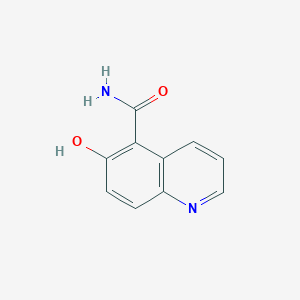
2-Nitrophenyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl palmitate is an organic compound with the molecular formula C22H35NO4. It is a derivative of palmitic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-nitrophenyl group. This compound is primarily used as a substrate in enzymatic assays to measure lipase activity due to its ability to release a chromogenic product upon hydrolysis .
Mechanism of Action
Target of Action
2-Nitrophenyl palmitate is a biochemical reagent used in life science research . .
Mode of Action
It’s known that similar compounds, such as p-nitrophenyl palmitate (pnpp), are used in assays to measure the activity of enzymes like lipases and esterases . These enzymes catalyze the hydrolysis of pNPP, releasing p-nitrophenol (pNP), which can be quantified by its absorbance at 410 nm .
Biochemical Pathways
It’s known that lipases, which can act on similar compounds, are involved in lipid metabolism .
Result of Action
The hydrolysis of similar compounds like p-nitrophenyl palmitate by lipases and esterases results in the release of p-nitrophenol, which can be quantified spectrophotometrically .
Action Environment
It’s known that the spectrophotometric analysis of p-nitrophenol, a product of the hydrolysis of similar compounds, requires careful control of ph and temperature for reliable determinations .
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl palmitate interacts with lipases, which are enzymes responsible for the conversion of triglycerides and other esterified substrates . The hydrolysis of this compound by lipases results in the production of 4-nitrophenol and palmitate .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for lipases. Lipases are involved in the basic metabolism of a wide number of organisms, from simple microorganisms to mammals . The hydrolysis of this compound by lipases can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by lipases. This process involves nucleophilic attack by a serine residue located within the active site of the lipase to produce an acylated enzyme and alcohol product, followed by nucleophilic addition of a water molecule to liberate the fatty acid .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its hydrolysis by lipases. The efficiency of product formation increases as the temperature is raised
Metabolic Pathways
This compound is involved in the metabolic pathway of lipases, which are responsible for the conversion of triglycerides and other esterified substrates
Transport and Distribution
It is known that lipases, which interact with this compound, are frequently used in biosensor construction due to their wide substrate specificity .
Subcellular Localization
It is known that lipases, which interact with this compound, are frequently used in biosensor construction due to their wide substrate specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl palmitate can be synthesized through the esterification of palmitic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl palmitate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis of this compound results in the formation of 2-nitrophenol and palmitic acid .
Common Reagents and Conditions:
Major Products:
Hydrolysis: 2-Nitrophenol and palmitic acid.
Reduction: 2-Aminophenyl palmitate.
Scientific Research Applications
2-Nitrophenyl palmitate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Enzymatic Assays: It is used as a substrate in lipase assays to measure the activity of lipase enzymes.
Biochemical Studies: It is used to study the kinetics and mechanisms of lipase-catalyzed reactions.
Pharmaceutical Research: It is used in the development of lipase inhibitors, which have potential therapeutic applications in the treatment of obesity and other metabolic disorders.
Industrial Applications: It is used in the production of biodiesel and other bio-based products through lipase-catalyzed transesterification reactions.
Comparison with Similar Compounds
4-Nitrophenyl palmitate: Similar to 2-nitrophenyl palmitate, it is used as a substrate in lipase assays.
2-Nitrophenyl acetate: This compound is also used in enzymatic assays but has a shorter acyl chain compared to this compound, making it less hydrophobic and more soluble in aqueous solutions.
Uniqueness: this compound is unique due to its long hydrophobic palmitate chain, which makes it an ideal substrate for studying lipase activity in lipid-rich environments. Its ability to release a chromogenic product upon hydrolysis also makes it a valuable tool in spectrophotometric assays .
Properties
IUPAC Name |
(2-nitrophenyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOWMQLOYNJICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399034 |
Source


|
| Record name | 2-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-26-9 |
Source


|
| Record name | 2-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)



![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)

